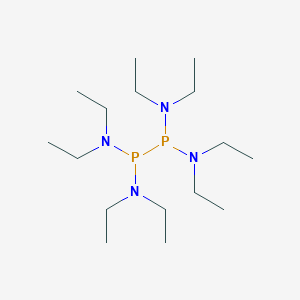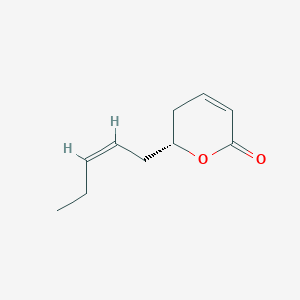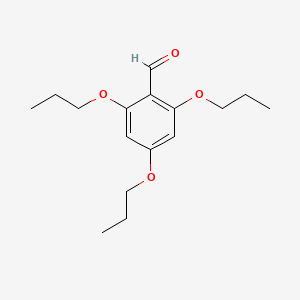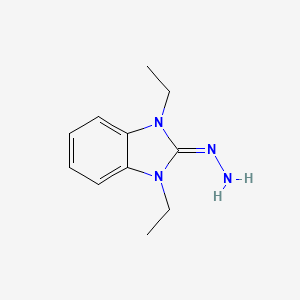![molecular formula C12H16N2O3 B13796458 8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione CAS No. 67196-45-6](/img/structure/B13796458.png)
8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9,11-Trimethyl-2,4-diazaspiro[55]undec-8-ene-1,3,5-trione is a spiro compound characterized by its unique structural framework Spiro compounds are notable for their distinct bicyclic structures where two rings are connected through a single atom This particular compound features a spiro[55]undecane skeleton with nitrogen atoms at the 2 and 4 positions, and three methyl groups at the 8, 9, and 11 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dione with a diamine can lead to the formation of the spiro compound through a series of condensation and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions: 8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The trione functional group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the trione group, converting it to corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Mecanismo De Acción
The mechanism of action of 8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione involves its interaction with specific molecular targets. The trione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spiro structure may also contribute to its binding affinity and specificity for certain biological targets .
Comparación Con Compuestos Similares
Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different substituents.
1,3-Dioxane-1,3-dithiane spiranes: Featuring oxygen and sulfur atoms in the rings.
Bis(1,3-oxathiane) spiranes: Containing both oxygen and sulfur atoms in the spiro unit.
Uniqueness: 8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione stands out due to its specific arrangement of methyl groups and the presence of the trione functional group.
Propiedades
Número CAS |
67196-45-6 |
|---|---|
Fórmula molecular |
C12H16N2O3 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
8,9,11-trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione |
InChI |
InChI=1S/C12H16N2O3/c1-6-4-8(3)12(5-7(6)2)9(15)13-11(17)14-10(12)16/h8H,4-5H2,1-3H3,(H2,13,14,15,16,17) |
Clave InChI |
DXHXNVHIVCXSOO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=C(CC12C(=O)NC(=O)NC2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)






![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)

